molecular formula C8H8N2OS B113687 7-Methoxybenzo[d]thiazol-2-amine CAS No. 1254300-95-2

7-Methoxybenzo[d]thiazol-2-amine

Cat. No. B113687
M. Wt: 180.23 g/mol
InChI Key: GXCUPRDHTOSKBC-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H9N2OS . It has a molecular weight of 181.24 . The IUPAC name for this compound is 7-methoxy-1H-1lambda3-benzo[d]thiazol-2-amine .


Synthesis Analysis

A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity, and cytotoxicity . Another synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of 7-Methoxybenzo[d]thiazol-2-amine consists of a benzothiazole ring substituted with a methoxy group at the 7th position .


Physical And Chemical Properties Analysis

7-Methoxybenzo[d]thiazol-2-amine has a molecular weight of 180.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Anticonvulsant Activity

A study conducted by Zhang et al. (2010) synthesized a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives starting from 5-methoxybenzo[d]thiazol-2-amine. These compounds were evaluated for their anticonvulsant activity, and among them, 7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-one and 7-(2-fluorobenzyloxy)-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine showed promising results, with the latter being highlighted for its low neurotoxicity and high protective index (Zhang, Guan, Wei, Deng, & Quan, 2010).

Anticancer Activity

Kumbhare et al. (2014) synthesized isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and evaluated their cytotoxicity against various cancer cell lines. One compound in particular induced G2/M cell cycle arrest and apoptosis in Colo205 cells by increasing p53 levels and altering mitochondrial protein balances. This study showcases the potential of derivatives in cancer treatment by regulating cell proliferation and apoptosis (Kumbhare et al., 2014).

Tubulin Polymerization Inhibition

Lu et al. (2009) discovered a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) as a result of modifying the structure of 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). These SMART agents exhibited improved antiproliferative activity against melanoma and prostate cancer cells, acting through inhibition of tubulin polymerization, which is crucial for cancer cell growth (Lu, Li, Wang, Ross, Chen, Dalton, Li, & Miller, 2009).

Insecticidal Activity

Research by Luo Xian (2011) focused on synthesizing 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines for novel insecticides. These compounds demonstrated significant insecticidal activity against Aphis fabae, with certain derivatives showing over 95% effectiveness at specific concentrations. This indicates the potential of such compounds in agricultural applications (Luo Xian, 2011).

Antimicrobial and Antioxidant Activities

Noreen and Sumrra (2021) designed new aminothiazole Schiff base ligands and their metal complexes, which exhibited strong antimicrobial activity against various microbial species and significant antioxidant activity. This study highlights the application of 7-Methoxybenzo[d]thiazol-2-amine derivatives in developing new antimicrobial and antioxidant agents (Noreen & Sumrra, 2021).

properties

IUPAC Name

7-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCUPRDHTOSKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633303
Record name 7-Methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzo[d]thiazol-2-amine

CAS RN

1254300-95-2
Record name 7-Methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,3-benzothiazol-2-amine
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